molecular formula C18H37Br B14772995 7-(3-Bromopropyl)pentadecane

7-(3-Bromopropyl)pentadecane

Cat. No.: B14772995
M. Wt: 333.4 g/mol
InChI Key: UBUMFDILMRQQRP-UHFFFAOYSA-N
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Description

Contextualization of Long-Chain Halogenated Hydrocarbons in Contemporary Organic Chemistry

Long-chain halogenated hydrocarbons are organic molecules that feature a lengthy carbon chain and one or more halogen atoms. researchgate.net These compounds are fundamental in organic synthesis, serving as versatile intermediates and building blocks for more complex molecules. sigmaaldrich.com The presence of a halogen atom, such as bromine, introduces a polar carbon-halogen bond into the otherwise nonpolar hydrocarbon chain. This polarization makes the carbon atom electrophilic and susceptible to nucleophilic attack, a foundational concept in a wide array of synthetic transformations. unacademy.com

The reactivity of these molecules allows for their use in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, the conversion of alkyl halides is a key step in the formation of alcohols, ethers, thiols, and amines. princeton.edu In materials science, long-chain alkyl halides are utilized in the preparation of polymers and surfactants. The study of these compounds continues to be an active area of research, with a focus on developing new synthetic methods and understanding their reaction mechanisms. chemfish.com

Structural Analysis and Systematic Nomenclature of 7-(3-Bromopropyl)pentadecane

The systematic IUPAC (International Union of Pure and Applied Chemistry) name "this compound" precisely describes the molecule's structure. The parent alkane is "pentadecane," which indicates a continuous chain of fifteen carbon atoms. watson-int.com A substituent is located at the seventh carbon of this main chain. This substituent is a "propyl" group, meaning it consists of a three-carbon chain. The prefix "bromo" and the locant "3-" on the propyl group indicate that a bromine atom is attached to the third carbon atom of that three-carbon side chain.

Therefore, the structure consists of a C15 backbone with a -CH₂CH₂CH₂Br group attached to the C-7 position. The molecular formula for this compound is C₁₉H₃₉Br. acrospharmatech.comchemicalbook.com

Below are the key structural and chemical properties of this compound:

PropertyValueReference
Molecular Formula C₁₉H₃₉Br acrospharmatech.comchemicalbook.com
Molecular Weight 347.42 g/mol acrospharmatech.comchemicalbook.com
CAS Number 1853176-43-8 acrospharmatech.comchemicalbook.comresearchgate.net
Predicted Boiling Point 388.1 ± 10.0 °C nih.gov
Predicted Density 0.976 ± 0.06 g/cm³ nih.gov

Historical Development and Emerging Research Trends in Bromoalkane Chemistry

The study of halogenated alkanes, or alkyl halides, dates back to the 19th century, evolving with the broader field of organic chemistry. Initially, research focused on fundamental reactions like nucleophilic substitution and elimination. These reactions are now textbook examples of organic reactivity, with well-established mechanisms such as Sₙ1, Sₙ2, E1, and E2.

Contemporary research in bromoalkane chemistry has expanded significantly. One major area of focus is the development of more efficient and selective methods for their synthesis. This includes the direct bromination of alkanes and the conversion of alcohols to alkyl bromides using milder and more effective reagents. researchgate.net For example, methods have been developed to convert long-chain alcohols into bromoalkanes in high yields with minimal byproducts. researchgate.net

Another emerging trend is the use of bromoalkanes in cross-coupling reactions, often catalyzed by transition metals, to form new carbon-carbon bonds. This has become a powerful tool for constructing complex molecular architectures. Furthermore, there is growing interest in the unique properties of long-chain and branched bromoalkanes in materials science, such as in the formation of self-assembling monolayers and in the synthesis of specialized polymers.

The specific compound this compound, while not extensively studied in isolation, represents a molecule that could be of interest in these modern applications. Its long, branched structure could impart unique solubility and organizational properties, making it a candidate for use in advanced materials or as a synthetic intermediate for complex target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H37Br

Molecular Weight

333.4 g/mol

IUPAC Name

7-(3-bromopropyl)pentadecane

InChI

InChI=1S/C18H37Br/c1-3-5-7-9-10-12-15-18(16-13-17-19)14-11-8-6-4-2/h18H,3-17H2,1-2H3

InChI Key

UBUMFDILMRQQRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)CCCBr

Origin of Product

United States

Iii. Elucidation of Reactivity Profiles and Reaction Mechanisms of 7 3 Bromopropyl Pentadecane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of 7-(3-Bromopropyl)pentadecane. In these reactions, a nucleophile—an electron-rich species—replaces the bromide leaving group. ncert.nic.in The polarized C-Br bond, with a partial positive charge on the carbon atom, renders it electrophilic and thus susceptible to nucleophilic attack. pw.livelibretexts.org

Investigation of SN1 and SN2 Mechanistic Pathways

The competition between the unimolecular (SN1) and bimolecular (SN2) substitution pathways is a critical aspect of alkyl halide reactivity. For this compound, the structural features strongly favor one mechanism over the other.

SN2 Mechanism: The SN2 (Substitution, Nucleophilic, Bimolecular) pathway is the predominant mechanism for this compound. pw.live As a primary alkyl halide, the carbon atom bearing the bromine is relatively unhindered, allowing for effective backside attack by a nucleophile. libretexts.org This reaction proceeds in a single, concerted step where the nucleophile forms a bond with the electrophilic carbon simultaneously as the carbon-bromine bond breaks. byjus.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-Br][Nu⁻]). quora.com

SN1 Mechanism: The SN1 (Substitution, Nucleophilic, Unimolecular) pathway is highly unlikely for this compound. masterorganicchemistry.com This two-step mechanism requires the formation of a carbocation intermediate after the leaving group departs. byjus.commasterorganicchemistry.com Primary carbocations are exceptionally unstable, and their formation presents a significant energy barrier. quora.com Consequently, even in polar protic solvents that stabilize carbocations, the SN1 route is not a viable pathway for this substrate. quora.com

Table 1: Comparison of SN1 and SN2 Pathway Viability for this compound
FactorSN2 PathwaySN1 Pathway
Substrate ClassPrimary (Favored)Primary (Disfavored)
MechanismSingle Concerted StepTwo Steps via Carbocation
Rate LawRate = k[Substrate][Nucleophile]Rate = k[Substrate]
Intermediate StabilityCrowded Transition StateHighly Unstable Primary Carbocation
LikelihoodHighExtremely Low

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic properties of this compound govern its reactivity in substitution reactions.

Electronic Factors: The primary electronic feature is the polarity of the C-Br bond. The higher electronegativity of bromine compared to carbon induces a dipole, making the carbon atom an electrophilic center ready for attack. pw.live The long alkyl chains of the molecule exert a weak electron-donating inductive effect, but this influence is negligible at the distant reaction site.

Steric Factors: Steric hindrance is a critical determinant for SN2 reactions, which are sensitive to crowding around the reaction center. libretexts.org In this compound, the electrophilic carbon is primary and thus sterically accessible. The bulky 7-pentadecyl group is located at the γ-position relative to the bromine. This distance mitigates its steric impact on the nucleophile's approach, allowing the SN2 reaction to proceed efficiently, albeit potentially slower than in smaller, unbranched primary alkyl halides. This contrasts sharply with neopentyl-type halides, where a bulky group on the β-carbon severely impedes the SN2 pathway. libretexts.org

Competitive Nucleophilic Pathways in Complex Reaction Environments

In many reaction settings, nucleophilic substitution does not occur in isolation but competes with elimination reactions. The outcome is largely determined by the nature of the nucleophile and the reaction conditions.

The competition is primarily between the SN2 and E2 pathways. The choice of the attacking reagent is crucial:

Strong, non-basic nucleophiles favor substitution. Species like iodide (I⁻), bromide (Br⁻), azide (B81097) (N₃⁻), and cyanide (CN⁻) will predominantly yield the SN2 product. masterorganicchemistry.com

Strong, basic nucleophiles , such as hydroxide (B78521) (OH⁻) and alkoxides (RO⁻), can act as both nucleophiles and bases, leading to a mixture of SN2 and E2 products. libretexts.org For a primary substrate like this compound, SN2 is often the major pathway with unhindered bases. masterorganicchemistry.com

Strong, sterically hindered bases , like potassium tert-butoxide (KOt-Bu), favor the E2 pathway. The bulk of the base makes it difficult to attack the electrophilic carbon (SN2), but it can readily abstract a less hindered proton from the β-carbon to initiate elimination. masterorganicchemistry.comchemistry.coach

Polar aprotic solvents such as DMSO and acetone (B3395972) are known to enhance the rate of SN2 reactions. byjus.com

Table 2: Predicted Reaction Outcomes with Different Nucleophiles/Bases
ReagentTypePrimary PathwaySecondary Pathway
NaCN in DMSOStrong Nucleophile, Weak BaseSN2-
CH₃ONa in CH₃OHStrong Nucleophile, Strong BaseSN2 (Major)E2 (Minor)
KOC(CH₃)₃ in (CH₃)₃COHWeak Nucleophile, Strong Bulky BaseE2 (Major)SN2 (Minor)

Elimination Reactions to Form Alkenes

When this compound reacts with a base, it can undergo a β-elimination (dehydrohalogenation) reaction to form an alkene. This involves the removal of the bromine atom and a proton from the adjacent β-carbon. libretexts.org

Regioselectivity and Stereoselectivity of E1 and E2 Reactions

E2 Reactions: The E2 (Elimination, Bimolecular) mechanism is the relevant pathway for this compound, as it requires a strong base and is viable for primary substrates. chemistry.coach The reaction occurs in a single concerted step. libretexts.org

Regioselectivity: Regioselectivity concerns the formation of different constitutional isomers of alkenes when multiple unique β-hydrogens are available. libretexts.org In this compound, the α-carbon is the -CH₂Br carbon, and there is only one type of β-carbon (the adjacent -CH₂- group in the propyl chain). As all β-hydrogens are equivalent, only one alkene product, 7-(prop-2-en-1-yl)pentadecane, can be formed. Thus, Zaitsev's rule, which predicts the formation of the more substituted alkene, is not applicable as there is no isomeric competition. youtube.com

Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer (e.g., E/Z or cis/trans) over another. chemistrysteps.com The product of the elimination, 7-(prop-2-en-1-yl)pentadecane, has a terminal double bond (-CH=CH₂). Since one of the vinylic carbons is bonded to two identical hydrogen atoms, no E/Z isomerism is possible. Therefore, stereoselectivity is not a factor in this reaction. khanacademy.org

E1 Reactions: The E1 (Elimination, Unimolecular) pathway is not operative for this compound because it proceeds through a highly unstable primary carbocation intermediate, mirroring the limitations of the SN1 pathway. masterorganicchemistry.com

Role of Base Strength and Solvent Polarity in Elimination Processes

The efficiency and outcome of elimination reactions are heavily dependent on the base and solvent system.

Base Strength: A strong base is required to facilitate the E2 mechanism. chemistry.coach The rate of elimination is directly proportional to the concentration and strength of the base. As previously noted, strong, sterically hindered bases like potassium tert-butoxide are particularly effective at promoting E2 elimination over the competing SN2 substitution. masterorganicchemistry.com Weak bases, such as water or alcohols, are insufficient to promote E2 reactions. chemistry.coach

Solvent Polarity: Polar aprotic solvents (e.g., DMSO, DMF) can favor E2 reactions by increasing the effective strength of the anionic base. chemistry.coach Polar protic solvents (e.g., ethanol, water) tend to solvate the base, reducing its basicity and slowing the rate of E2 reactions. youtube.com While polar protic solvents favor E1 reactions, this pathway is inaccessible to this compound. quora.com Therefore, for promoting elimination, a strong base in a polar aprotic solvent or in its conjugate acid as a solvent (e.g., NaOEt in EtOH) is typically employed.

Table 3: Influence of Reaction Conditions on Elimination
ConditionEffect on E2 Reaction RateRationale
Strong Base (e.g., RO⁻)Increases RateThe base is a reactant in the rate-determining step of the E2 mechanism. chemistry.coach
Weak Base (e.g., H₂O)No ReactionInsufficiently basic to abstract the β-proton in a concerted mechanism. chemistry.coach
Polar Aprotic SolventIncreases RatePoorly solvates the anionic base, increasing its effective strength. chemistry.coach
Polar Protic SolventDecreases RateSolvates and stabilizes the base, reducing its reactivity. youtube.com

Rearrangement and Cyclization Reactions

The 3-bromopropyl group in this compound provides a reactive center capable of undergoing intramolecular cyclization reactions, leading to the formation of cyclic structures. These reactions are typically promoted by the presence of a nucleophile within the same molecule or by conditions that favor the formation of a carbocation.

One of the most probable intramolecular cyclization pathways for this compound involves a nucleophilic attack from a transiently formed carbanion or a related organometallic species. For instance, in the presence of a strong base or a metal, the carbon atom at the 7-position of the pentadecane (B166386) chain could be deprotonated or form an organometallic intermediate. This nucleophilic center can then attack the electrophilic carbon atom bonded to the bromine, resulting in the formation of a substituted cyclobutane (B1203170) ring.

The formation of four-membered rings through intramolecular cyclization is generally less favorable than the formation of five- or six-membered rings due to ring strain. However, under specific conditions, such as high dilution to favor intramolecular over intermolecular reactions, the formation of a substituted cyclobutane from this compound is a plausible outcome. The general mechanism for such a reaction, initiated by a generic nucleophile, is depicted below:

General Mechanism for Intramolecular Cyclization:

Activation of the Nucleophile: A suitable base or metal activates a nucleophilic center within the molecule. In the case of this compound, this could involve the formation of a carbanion at a position on the pentadecane chain.

Intramolecular Nucleophilic Attack: The intramolecular nucleophile attacks the carbon atom bearing the bromine atom.

Ring Closure and Bromide Elimination: A new carbon-carbon bond is formed, leading to a cyclic structure, and the bromide ion is expelled as the leaving group.

The feasibility and yield of such cyclization reactions are influenced by several factors, as summarized in the following table:

FactorInfluence on Intramolecular Cyclization
Ring Size Formation of 5- and 6-membered rings is generally favored over 3- and 4-membered rings due to lower ring strain.
Concentration Low concentrations favor intramolecular reactions by reducing the probability of intermolecular collisions.
Nature of the Nucleophile A more reactive intramolecular nucleophile will increase the rate of cyclization.
Solvent The choice of solvent can influence the stability of intermediates and the solubility of reactants.

Skeletal rearrangements are a common feature in the reactions of long-chain alkanes and their derivatives, particularly when carbocation intermediates are involved. In the context of this compound, such rearrangements could be initiated under conditions that promote the departure of the bromide ion, such as in the presence of a Lewis acid or under solvolysis conditions.

The initial formation of a primary carbocation at the end of the propyl chain is highly unfavorable. However, in the presence of a strong Lewis acid catalyst, a carbocation could be generated at a secondary position on the pentadecane chain through intermolecular hydride abstraction, or more likely, the C-Br bond could be polarized to facilitate reactions.

A more plausible scenario for skeletal rearrangement involves the participation of the long alkyl chain in stabilizing a positive charge through hydride or alkyl shifts. For example, if a carbocation were to form at the 7-position of the pentadecane chain, a series of 1,2-hydride shifts could occur, moving the positive charge along the chain to a more stable secondary or tertiary position, if one were available. However, in a simple long-chain alkane, all secondary positions are of similar stability.

More significant skeletal rearrangements can occur during reactions such as Friedel-Crafts alkylation, where the bromoalkane acts as an alkylating agent. libretexts.org In such cases, the initial carbocation formed can rearrange to a more stable isomer before attacking the aromatic ring. For a long-chain bromoalkane like this compound, this could lead to a mixture of products with the aromatic ring attached at different positions along the pentadecane chain. libretexts.org

The driving force for these rearrangements is the formation of a more stable carbocation. The relative stability of carbocations follows the order: tertiary > secondary > primary. While this compound does not possess a tertiary carbon, rearrangements between secondary positions can still occur, especially if they lead to a statistically more favorable product distribution. More distant hydride shifts, such as 1,5-hydride shifts, are also known to occur in acyclic systems and could play a role in the reactivity of this long-chain bromoalkane.

Type of RearrangementDescriptionPotential Outcome for this compound
1,2-Hydride Shift Migration of a hydrogen atom with its bonding electrons to an adjacent carbocation.Could lead to the isomerization of a carbocation along the pentadecane chain.
1,5-Hydride Shift Intramolecular transfer of a hydride from the 5-position to a carbocation center.Could lead to functionalization at a different position on the pentadecane chain.
Alkyl Shift Migration of an alkyl group with its bonding electrons to an adjacent carbocation.Less likely in a linear alkane chain but could occur in branched analogs.

Oxidative and Reductive Transformations

The carbon-bromine bond in this compound can be selectively reduced to a carbon-hydrogen bond, effectively removing the bromine functionality and converting the molecule to 7-propylpentadecane. This transformation can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of alkyl halides. A variety of catalysts can be employed, with Raney Nickel being a common and effective choice for the hydrogenolysis of C-X bonds. acs.orgmasterorganicchemistry.com The reaction typically involves treating the bromoalkane with hydrogen gas in the presence of the catalyst. Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol (B130326) in place of H₂ gas, is also a viable and often milder alternative. sciencemadness.orgmdma.ch

Reaction: this compound + H₂ (or hydrogen donor) --(Catalyst)--> 7-Propylpentadecane + HBr

Electrochemical Reduction:

Electrochemical methods offer a green and controllable alternative for the reduction of alkyl halides. The reduction of the C-Br bond occurs at the cathode. The mechanism can proceed through a direct electron transfer to the C-Br bond, leading to its cleavage and the formation of a radical intermediate, which is then further reduced and protonated. nih.gov The choice of electrode material and solvent system can significantly influence the efficiency and selectivity of the reduction. For primary alkyl bromides, carbon-based electrodes are often employed.

The general mechanism for the electrochemical reduction of a primary alkyl bromide (R-Br) is as follows:

Electron Transfer: R-Br + e⁻ → [R-Br]•⁻

Bond Cleavage: [R-Br]•⁻ → R• + Br⁻

Further Reduction and Protonation: R• + e⁻ → R⁻; R⁻ + H⁺ → R-H

Reduction MethodReagents/ConditionsAdvantages
Catalytic Hydrogenation H₂, Raney Ni (or other catalysts)High efficiency, well-established methodology. acs.orgmasterorganicchemistry.com
Catalytic Transfer Hydrogenation Isopropanol, Raney NiMilder conditions, avoids handling of H₂ gas. sciencemadness.orgmdma.ch
Electrochemical Reduction Electric current, suitable electrode (e.g., carbon) and electrolyteControllable, environmentally friendly. nih.gov
Metal Hydride Reduction e.g., LiAlH₄, NaBH₄Can be effective, but selectivity can be an issue with other functional groups.

The bromopropyl group of this compound can be transformed into various other functional groups through oxidative processes. These transformations can lead to the formation of aldehydes, carboxylic acids, or other oxygen-containing moieties.

Kornblum Oxidation:

A direct method for oxidizing a primary alkyl bromide to an aldehyde is the Kornblum oxidation. wikipedia.org This reaction typically employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base, such as triethylamine. wikipedia.org The mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes elimination to yield the aldehyde. For less reactive bromides, the reaction can be facilitated by the addition of silver salts or by first converting the bromide to a more reactive tosylate. wikipedia.org

Reaction: this compound + DMSO/Base → 3-(Pentadecan-7-yl)propanal

Oxidation via an Alcohol Intermediate:

An alternative two-step approach involves the initial conversion of the alkyl bromide to an alcohol, followed by oxidation. The hydrolysis of this compound to 3-(pentadecan-7-yl)propan-1-ol can be achieved through nucleophilic substitution with a hydroxide source. The resulting primary alcohol can then be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation will selectively oxidize the primary alcohol to an aldehyde.

To Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid will oxidize the primary alcohol all the way to a carboxylic acid, yielding 3-(pentadecan-7-yl)propanoic acid.

The use of amine N-oxides, in the presence of a suitable catalyst, can also be an effective method for the oxidation of primary alkyl halides to aldehydes. nih.gov

Desired ProductReagents and ConditionsReaction Name/Type
Aldehyde 1. DMSO, baseKornblum Oxidation wikipedia.org
2. Amine N-oxide, catalystAmine N-oxide Oxidation nih.gov
3. i) NaOH (hydrolysis) ii) PCC or Swern oxidationTwo-step: Hydrolysis followed by Oxidation
Carboxylic Acid i) NaOH (hydrolysis) ii) KMnO₄ or H₂CrO₄Two-step: Hydrolysis followed by strong Oxidation
i) Mg, ether (Grignard formation) ii) CO₂ iii) H₃O⁺Grignard Carboxylation (adds one carbon) quora.com

Iv. Design and Synthesis of Derivatives and Analogues of 7 3 Bromopropyl Pentadecane

Homologues and Isomers with Varied Chain Lengths and Branching Patterns

The synthesis of homologues and isomers of 7-(3-bromopropyl)pentadecane allows for the systematic investigation of structure-property relationships. By altering the length of the main pentadecane (B166386) chain, the position of the bromopropyl substituent, or the branching of the alkyl groups, researchers can fine-tune physicochemical characteristics such as lipophilicity, steric hindrance, and reactivity.

The synthesis of pentadecane derivatives bearing brominated alkyl substituents of varying lengths (e.g., bromomethyl, bromoethyl, bromobutyl) can be achieved through multi-step synthetic routes. A general approach involves the Grignard reaction between a suitable pentadecyl magnesium halide and a protected bromoalkanol derivative, followed by deprotection and bromination of the resulting alcohol.

For instance, the synthesis of a homologue, 7-(4-bromobutyl)pentadecane, could be conceptualized to start from 7-pentadecanone. Reaction with a Grignard reagent derived from 1-bromo-4-(tetrahydro-2H-pyran-2-yloxy)butane would yield the corresponding tertiary alcohol. Subsequent deprotection and bromination using a reagent like phosphorus tribromide (PBr₃) would furnish the desired product.

A plausible synthetic scheme is outlined below:

Grignard Reaction: 7-Pentadecylmagnesium bromide + 4-(Tetrahydro-2H-pyran-2-yloxy)butanal → 1-(Pentadecan-7-yl)-4-(tetrahydro-2H-pyran-2-yloxy)butan-1-ol

Deprotection: 1-(Pentadecan-7-yl)-4-(tetrahydro-2H-pyran-2-yloxy)butan-1-ol + Acid → 1-(Pentadecan-7-yl)butane-1,4-diol

Bromination: 1-(Pentadecan-7-yl)butane-1,4-diol + PBr₃ → 7-(4-Bromobutyl)pentadecane

This modular approach allows for the introduction of brominated alkyl chains of various lengths by simply changing the starting bromoalkanol derivative.

Derivative Brominated Alkyl Substituent Conceptual Starting Materials
7-(Bromomethyl)pentadecane-CH₂Br7-Pentadecylmagnesium bromide, Paraformaldehyde (followed by bromination)
7-(2-Bromoethyl)pentadecane-(CH₂)₂Br7-Pentadecylmagnesium bromide, 2-(Tetrahydro-2H-pyran-2-yloxy)ethanal
This compound-(CH₂)₃Br7-Pentadecylmagnesium bromide, 3-(Tetrahydro-2H-pyran-2-yloxy)propanal
7-(4-Bromobutyl)pentadecane-(CH₂)₄Br7-Pentadecylmagnesium bromide, 4-(Tetrahydro-2H-pyran-2-yloxy)butanal

The reactivity of these structural analogues in nucleophilic substitution reactions is expected to be influenced by both steric and electronic factors. The primary bromine in this compound and its homologues is susceptible to both Sₙ1 and Sₙ2 reaction pathways.

Steric Hindrance: The bulky pentadecane group at the 7-position creates significant steric hindrance around the reaction center. This steric bulk is anticipated to decrease the rate of Sₙ2 reactions, where the nucleophile must approach the carbon atom bearing the bromine from the backside. libretexts.org As the length of the brominated alkyl chain increases, the bromine atom is positioned further from the sterically demanding pentadecane core, which may lead to a slight increase in the rate of Sₙ2 reactions.

Carbocation Stability: In Sₙ1 reactions, the rate-determining step is the formation of a carbocation. For primary alkyl bromides like this compound, the formation of a primary carbocation is energetically unfavorable. However, the long alkyl chains can exert a modest stabilizing inductive effect. It is generally understood that for primary alkyl halides, the Sₙ2 mechanism is more likely to predominate under typical nucleophilic substitution conditions. researchgate.netacs.org

A comparative study of the reaction rates of these analogues with a common nucleophile, such as sodium cyanide in a polar apathetic solvent like DMSO, could provide quantitative data on their relative reactivities. The expected trend in reactivity for an Sₙ2 reaction would be:

7-(Bromomethyl)pentadecane < 7-(2-Bromoethyl)pentadecane < this compound

This trend is based on the decreasing steric influence of the pentadecane group as the reactive center moves further away.

Analogue Predicted Dominant Mechanism Predicted Relative Reactivity (Sₙ2)
7-(Bromomethyl)pentadecaneSₙ2Slowest
7-(2-Bromoethyl)pentadecaneSₙ2Intermediate
This compoundSₙ2Fastest

Functionalization of the Bromine Moiety for Diverse Chemical Scaffolds

The bromine atom in this compound serves as a versatile handle for introducing a wide range of functional groups, leading to the creation of diverse chemical scaffolds with potentially new applications.

The conversion of the bromide to other halides, such as chlorides or iodides, can be achieved through nucleophilic substitution reactions. The Finkelstein reaction, which involves treating the alkyl bromide with sodium iodide in acetone (B3395972), is a classic and efficient method for synthesizing the corresponding alkyl iodide. quora.com The precipitation of sodium bromide in acetone drives the equilibrium towards the formation of the iodo derivative.

R-Br + NaI → R-I + NaBr(s)

Similarly, reaction with a chloride salt, such as lithium chloride in a suitable solvent, can yield the corresponding alkyl chloride, although this conversion is generally less favorable than the formation of the iodide. nih.gov

Target Halide Reagent Reaction Name/Type
7-(3-Iodopropyl)pentadecaneSodium Iodide (NaI) in AcetoneFinkelstein Reaction
7-(3-Chloropropyl)pentadecaneLithium Chloride (LiCl) in DMFNucleophilic Substitution

The bromine atom can be readily displaced by oxygen, nitrogen, and sulfur nucleophiles to introduce a variety of functional groups.

Oxygen Functional Groups: Ethers can be synthesized via the Williamson ether synthesis, where the alkyl bromide is treated with an alkoxide. For example, reaction with sodium methoxide (B1231860) would yield 7-(3-methoxypropyl)pentadecane. Alcohols can be introduced by reaction with hydroxide (B78521) ions, though elimination reactions may compete. byjus.com

Nitrogen Functional Groups: Primary amines can be synthesized through methods like the Gabriel synthesis, which avoids the over-alkylation issues often encountered with direct amination using ammonia. manac-inc.co.jp This involves reacting the alkyl bromide with potassium phthalimide, followed by hydrolysis. Secondary and tertiary amines can be prepared by reacting this compound with the appropriate primary or secondary amine. umons.ac.be

Sulfur Functional Groups: Thioethers (sulfides) can be prepared by reacting the alkyl bromide with a thiolate salt, such as sodium thiomethoxide. pearson.com Thiols can be synthesized by reaction with sodium hydrosulfide, although the corresponding thiolate is a potent nucleophile and can lead to the formation of the thioether as a byproduct. pearson.com

Functional Group Reagent Product Class
Ether (-OR)Sodium Alkoxide (NaOR)Ether
Primary Amine (-NH₂)Potassium Phthalimide, then HydrazinePrimary Amine
Secondary Amine (-NHR)Primary Amine (RNH₂)Secondary Amine
Thioether (-SR)Sodium Thiolate (NaSR)Thioether
Thiol (-SH)Sodium Hydrosulfide (NaSH)Thiol

Incorporation into Macrocyclic and Polymeric Structures

The bifunctional nature of this compound and its derivatives, possessing both a reactive handle and a long lipophilic chain, makes them interesting candidates for incorporation into larger molecular assemblies like macrocycles and polymers.

To be used as a monomer for polymerization or as a component in macrocyclization, this compound would first need to be converted into a molecule with two reactive functional groups. For example, the bromine could be converted to a hydroxyl or an amino group, and a functional group could be introduced at the other end of the pentadecane chain.

Macrocyclization: High-dilution conditions generally favor intramolecular reactions, leading to the formation of macrocycles over intermolecular polymerization. acs.org For instance, a derivative of this compound with a terminal carboxylic acid on the pentadecane chain could undergo intramolecular esterification with the hydroxyl group (formed from the bromide) to form a macrolactone. The long, flexible chain would need to adopt a conformation that brings the two reactive ends in proximity for cyclization to occur. nih.gov

Polymerization: In contrast, higher concentrations would favor intermolecular reactions, leading to polymerization. For example, a diol derivative of this compound could be co-polymerized with a dicarboxylic acid to form a polyester (B1180765). libretexts.org The long, branched pentadecane side chain would be expected to influence the properties of the resulting polymer, potentially increasing its flexibility and lowering its melting point compared to polyesters derived from linear diols. Similarly, a diamine derivative could be used to synthesize polyamides.

The general scheme for polyester synthesis would be:

HO-(CH₂)₃-(C₁₅H₃₀)-OH + HOOC-R-COOH → [-O-(CH₂)₃-(C₁₅H₃₀)-O-CO-R-CO-]n

The properties of the resulting polymers would be highly dependent on the nature of the co-monomer and the specific structure of the 7-(3-propyl)pentadecane-derived monomer.

Polymer Type Required Monomer from this compound Co-monomer
PolyesterDiolDicarboxylic Acid
PolyetherDiolDihalide
PolyamideDiamineDiacyl Chloride

Synthesis of Macrocycles Containing this compound Subunits

The synthesis of macrocycles is a significant area of chemical research, driven by the unique properties of these large-ring structures in areas such as host-guest chemistry and pharmaceuticals. The incorporation of a this compound subunit into a macrocyclic framework could impart significant lipophilicity and conformational flexibility.

In principle, this compound could serve as a precursor in macrocyclization reactions. The terminal bromine atom is a reactive handle for nucleophilic substitution reactions. A common strategy for synthesizing macrocycles involves the high-dilution reaction of a long-chain molecule containing two reactive functional groups, or the intermolecular reaction of two different molecules that can cyclize.

For instance, one could envision a hypothetical reaction where a derivative of this compound, functionalized with a nucleophile at the other end of the molecule, undergoes an intramolecular cyclization. However, no specific examples of such a reaction with this compound have been documented in the scientific literature.

Polymerization and Copolymerization Strategies

Polymerization involves the joining of monomer units to form a polymer. The structure of this compound does not lend itself directly to common polymerization mechanisms like chain-growth or step-growth polymerization without prior modification. The single bromo group could potentially be used to initiate certain types of polymerization or to functionalize a pre-existing polymer.

For example, it is conceivable that this compound could be used as an initiator in a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP), where the C-Br bond could be homolytically cleaved to generate a radical. This radical could then initiate the polymerization of a suitable monomer. The resulting polymer chains would have a 7-pentadecanylpropyl group at one end.

Alternatively, the bromo group could be substituted with a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This would transform this compound into a monomer that could then be polymerized or copolymerized with other monomers. This strategy would incorporate the long alkyl chain as a pendant group on the polymer backbone, influencing properties such as solubility, thermal stability, and surface activity.

Despite these theoretical possibilities, a thorough search of scientific databases reveals no published research on the use of this compound in any polymerization or copolymerization strategies. Consequently, no detailed research findings or data tables can be presented.

V. Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, offer an unambiguous structural assignment of 7-(3-bromopropyl)pentadecane.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different electronic environments of the hydrogen atoms. Protons closer to the electronegative bromine atom are deshielded and appear at a lower field (higher ppm value). fiveable.melibretexts.orgopenstax.org The long alkyl chains of the pentadecane (B166386) backbone will produce a large, complex signal in the typical aliphatic region.

The predicted chemical shifts and multiplicities for the key protons are detailed below:

A triplet at approximately 3.40 ppm is expected for the two protons on the carbon directly bonded to the bromine atom (–CH₂Br). docbrown.info

The methine proton at the C7 branch point (–CH–) would likely appear as a multiplet around 1.4-1.7 ppm. openstax.org

The terminal methyl groups (CH₃) of the pentadecane chain are expected to produce a triplet around 0.88 ppm. docbrown.info

The numerous methylene (B1212753) groups (–CH₂–) of the pentadecane backbone and the bromopropyl side chain will create a large, overlapping signal between approximately 1.2 and 1.6 ppm. openstax.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. Due to the asymmetry introduced by the 3-bromopropyl group at the C7 position, all 18 carbon atoms are expected to be chemically distinct, resulting in 18 unique signals. The electronegative bromine atom causes a significant downfield shift for the adjacent carbons. libretexts.orgdocbrown.info

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH ₂Br~3.40Triplet (t)2H
-CH₂-CH ₂-CH₂Br~2.05Multiplet (m)2H
-CH ₂-CH₂-CH₂Br~1.55Multiplet (m)2H
C7-H ~1.4-1.7Multiplet (m)1H
Pentadecane -CH ₂- Chain~1.2-1.6Multiplet (m)~26H
Pentadecane -CH ₃ Termini~0.88Triplet (t)6H

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C H₂Br~33-36
-CH₂-C H₂-CH₂Br~30-32
-C H₂-CH₂-CH₂Br~32-35
C 7 (Branch Point)~38-42
Pentadecane Chain Carbons~14-32
C 1 and C 15 (Methyl Termini)~14

Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. libretexts.orgpressbooks.puboregonstate.edushout.education

To confirm the precise connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. Key correlations would be observed between the protons of the –CH₂Br group and its neighboring –CH₂– group, and along the entire length of the pentadecane chains, confirming the uninterrupted sequence of methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₈H₃₇Br), the presence of bromine is uniquely identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. jove.comjove.com This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass units. HRMS can measure the m/z of these ions with enough accuracy to confirm the elemental formula C₁₈H₃₇Br.

Electron Ionization (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing a "fingerprint" that can be used for structural confirmation. For this compound, several key fragmentation pathways are expected:

Cleavage at the Branching Point: Branched alkanes tend to fragment preferentially at the branching point to form more stable secondary or tertiary carbocations. jove.comwhitman.edu Cleavage on either side of the C7 carbon would be a major fragmentation pathway.

Loss of the Bromopropyl Group: Cleavage of the bond between C7 and the bromopropyl side chain can occur.

Alpha-Cleavage: While alpha-cleavage is not typically observed for alkyl bromides, cleavage of the C-Br bond is a common fragmentation pathway. jove.comjove.com This heterolytic cleavage results in the loss of a bromine radical (•Br) and the formation of a carbocation.

Alkane Fragmentation: The long alkyl chains will also fragment, typically producing a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. ic.ac.ukjove.com The molecular ion peak for long-chain branched alkanes is often weak or absent. jove.comyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the vibrational modes of a molecule and is used to identify the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the alkane structure.

C-H Stretching: Strong, sharp peaks in the 2850-2960 cm⁻¹ region are characteristic of C-H stretching vibrations in the numerous CH₂ and CH₃ groups. pressbooks.pub

C-H Bending: Absorptions around 1465 cm⁻¹ (for CH₂ scissoring) and 1375 cm⁻¹ (for CH₃ bending) would be prominent. amazonaws.com

C-Br Stretch: A key absorption for identifying this compound is the C-Br stretching vibration. This band is expected to appear in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. ksu.edu.sa While IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. Therefore, the Raman spectrum would clearly show the C-C bond vibrations of the pentadecane backbone. The C-Br stretch is also Raman active and would be observed in the same low-frequency region as in the IR spectrum. cdnsciencepub.com

Identification of Key Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. In the case of this compound, the key functional groups are the long alkyl chain and the bromo-propyl substituent.

The presence of the alkyl halide can be confirmed by characteristic vibrations in the fingerprint region of the IR spectrum. orgchemboulder.comblogspot.com The C-Br stretching vibration is typically observed in the range of 690-515 cm⁻¹. orgchemboulder.com It is important to note that these absorptions can be weak and may be obscured by other peaks in this complex region of the spectrum. blogspot.comlibretexts.org Another key indicator for a terminal alkyl halide is the C-H wagging vibration of the –CH₂X group (where X is the halogen), which appears in the 1300-1150 cm⁻¹ region. orgchemboulder.comquora.com

The long pentadecane chain will exhibit characteristic alkane vibrations. These include C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups, which are typically observed in the 2960-2850 cm⁻¹ range. C-H bending vibrations for CH₂ and CH₃ groups also appear in the 1470-1450 cm⁻¹ and 1380-1370 cm⁻¹ regions, respectively.

Table 1: Key Infrared Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-BrStretch690-515 orgchemboulder.com
-CH₂BrC-H Wag1300-1150 orgchemboulder.comquora.com
Alkane (CH₂, CH₃)C-H Stretch2960-2850
Alkane (CH₂)C-H Bend (Scissoring)~1465
Alkane (CH₃)C-H Bend (Asymmetrical)~1450
Alkane (CH₃)C-H Bend (Symmetrical)~1375

Conformational Analysis using Vibrational Signatures

Vibrational spectroscopy, including both IR and Raman techniques, can provide insights into the conformational isomers of a molecule. researchgate.net Alkanes and their derivatives can exist in various spatial arrangements due to rotation around their carbon-carbon single bonds. pressbooks.pubyoutube.com These different arrangements, or conformers, can have distinct vibrational signatures. researchgate.net

For a long-chain branched alkane like this compound, the complexity of the molecule leads to a large number of possible conformers. The analysis of the vibrational spectra can be aided by computational methods, such as Density Functional Theory (DFT) calculations, to predict the vibrational frequencies of different stable conformers. researchgate.netnih.gov By comparing the experimental spectrum with the calculated spectra, it is possible to identify the predominant conformers present in the sample.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and for determining the purity of a synthesized compound. chromtech.com

Gas Chromatography (GC) for Volatile Mixture Separation

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. labmanager.com Given its hydrocarbon nature, this compound is amenable to GC analysis. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. labmanager.com The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase. labmanager.com

For the analysis of long-chain hydrocarbons and their derivatives, a non-polar or semi-polar capillary column is typically used. thermofisher.comresearchgate.net The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. chromtech.com Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful analytical tool, as the mass spectrometer can provide structural information about each separated component, aiding in its definitive identification. labmanager.comshimadzu.com GC and GC-MS are widely used to assess the purity of synthesized compounds and to identify and quantify any byproducts or unreacted starting materials. labmanager.comthermofisher.com

Table 2: Typical GC Parameters for the Analysis of Long-Chain Alkyl Halides

ParameterTypical Value/Condition
Column Type Non-polar (e.g., DB-5ms, HP-5ms) or semi-polar capillary column
Injector Temperature 250-300 °C
Oven Temperature Program Ramped from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 300 °C) to elute compounds with a wide range of boiling points.
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components

High-performance liquid chromatography (HPLC) is a versatile separation technique that is particularly well-suited for non-volatile or thermally labile compounds. chromtech.comchromtech.comyoutube.com While this compound itself is likely volatile enough for GC, HPLC can be an invaluable tool for analyzing reaction mixtures that may contain non-volatile starting materials, catalysts, or high molecular weight byproducts. chromtech.comscielo.org.za

In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. chromtech.comyoutube.comconquerscientific.com The separation is based on the differential interactions of the analytes with the stationary and mobile phases. chromtech.comconquerscientific.com For a relatively non-polar compound like this compound, reversed-phase HPLC would be the method of choice. chromtech.comconquerscientific.com In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water. chromtech.com More polar impurities would elute earlier, while the non-polar product would be retained longer on the column.

HPLC systems are equipped with various detectors, such as UV-Vis detectors. Since this compound does not possess a strong chromophore, direct UV detection might be challenging unless a very low wavelength is used. Alternatively, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) could be employed for its detection.

Vi. Computational Chemistry and Theoretical Investigations of 7 3 Bromopropyl Pentadecane

Electronic Structure and Energetics

The electronic structure and energetics of 7-(3-Bromopropyl)pentadecane are fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods offer a route to quantify these characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it well-suited for a molecule of this size. Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the initial step in any theoretical study. This process identifies the lowest energy conformation of the molecule, its most stable three-dimensional arrangement.

Table 1: Predicted Energetic Properties of this compound from DFT Calculations (Hypothetical Data)

PropertyPredicted ValueUnit
Heat of Formation-150.5kcal/mol
Total Electronic Energy-5430.2Hartrees
Dipole Moment2.1Debye

Note: These values are hypothetical and represent typical outputs from DFT calculations for similar long-chain alkyl bromides.

For even greater accuracy in electronic properties, ab initio methods, while more computationally intensive, can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation. These calculations would refine the electronic energy and could be used to predict properties like ionization potential and electron affinity. Such information is critical for understanding the molecule's behavior in redox reactions and its potential as an electron donor or acceptor in various chemical processes.

Conformational Analysis and Dynamics

The long, flexible alkyl chains of this compound give rise to a vast number of possible conformations, each with a different energy. Understanding this conformational landscape is key to predicting its physical properties and how it interacts with other molecules.

Due to the size of this compound, a full quantum mechanical exploration of its conformational space is computationally prohibitive. Molecular Mechanics (MM) force fields (e.g., MMFF94, AMBER) offer a more feasible approach. These classical methods treat atoms as balls and bonds as springs, allowing for rapid calculation of the energies of different conformations.

Molecular Dynamics (MD) simulations, which use these force fields to simulate the movement of atoms over time, can provide a dynamic picture of the molecule's behavior. An MD simulation would show the flexing and twisting of the pentadecane (B166386) and bromopropyl chains, revealing the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might fold or extend in different environments.

By systematically rotating the dihedral angles of the key bonds in this compound and calculating the energy at each step, a potential energy surface (PES) can be constructed. This surface maps the energy landscape of the molecule, highlighting the low-energy valleys corresponding to stable conformers and the mountain passes representing the transition states between them. Analysis of the PES would quantify the rotational barriers, for instance, around the C-C bonds of the alkyl chain and the bond connecting the bromopropyl group to the main chain. This provides insight into the molecule's flexibility and the likelihood of it adopting specific shapes.

Table 2: Hypothetical Rotational Barriers in this compound

Rotational BondEnergy Barrier (kcal/mol)
C-C (in pentadecane chain)3.0 - 3.5
C-C (in bromopropyl chain)3.2 - 3.7
C-C (attachment point)4.0 - 4.5

Note: These are estimated values based on typical rotational barriers in alkanes and substituted alkanes.

Reaction Mechanism Elucidation Through Computational Modeling

The presence of a primary bromide makes this compound a likely candidate for nucleophilic substitution reactions. Computational modeling can be instrumental in elucidating the mechanisms of these reactions.

For a primary alkyl bromide, the bimolecular nucleophilic substitution (Sₙ2) mechanism is generally favored. youtube.comlibretexts.orglibretexts.orgchemist.sgsavemyexams.com Computational studies can model the approach of a nucleophile (e.g., hydroxide (B78521), cyanide) to the carbon atom bonded to the bromine. By calculating the energy profile of the reaction pathway, the transition state structure and the activation energy can be determined. This provides a quantitative measure of the reaction rate. DFT calculations are well-suited for this purpose, allowing for the visualization of the bond-forming and bond-breaking processes that occur in the transition state. youtube.comlibretexts.orglibretexts.org

These models can also explore competing reaction pathways, such as elimination reactions (E2), to predict the conditions under which substitution or elimination would be the dominant outcome. Factors such as the nature of the nucleophile/base, the solvent, and the temperature can be incorporated into the computational model to provide a comprehensive understanding of the reactivity of this compound.

Transition State Localization and Activation Energy Calculation

A cornerstone of understanding a chemical reaction is the characterization of its transition state—the highest energy point on the reaction pathway that separates reactants from products. For this compound, a primary alkyl bromide, a key reaction is the bimolecular nucleophilic substitution (S(_N)2) reaction. msu.edulibretexts.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating the geometry of the transition state and calculating the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. researchgate.netsciforum.net

In a typical S(_N)2 reaction of this compound with a nucleophile, such as a cyanide ion (CN⁻), the nucleophile attacks the carbon atom bonded to the bromine from the side opposite to the bromine atom, in a process known as backside attack. libretexts.orgmasterorganicchemistry.com This leads to an inversion of the stereochemical configuration at the reaction center. libretexts.orgkhanacademy.org The transition state for this reaction is a trigonal bipyramidal structure where the central carbon is simultaneously bonded to the incoming nucleophile and the outgoing bromide ion. masterorganicchemistry.comkhanacademy.org

The activation energy for this process can be calculated as the difference in energy between the transition state and the reactants. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31+G*, which provides a good balance of accuracy and computational cost for organic molecules. researchgate.netsciforum.net

Illustrative Activation Energies for the S(_N)2 Reaction of this compound

NucleophileActivation Energy (Ea) in kcal/mol (Gas Phase, Theoretical)
CN⁻ (Cyanide)15.2
I⁻ (Iodide)16.8
HS⁻ (Hydrosulfide)18.5
Cl⁻ (Chloride)20.1
F⁻ (Fluoride)24.5

Note: The data in this table is illustrative and based on theoretical calculations for similar alkyl bromides. The actual values for this compound would require specific computational studies.

Chemoinformatics and Quantitative Structure-Reactivity Relationships (QSRR)

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. A significant area within this field is the development of Quantitative Structure-Reactivity Relationships (QSRR), which are mathematical models that correlate the chemical structure of a compound with its reactivity. researchgate.netekb.eg

Development of Predictive Models for Chemical Reactivity

For a series of related compounds, such as different long-chain alkyl bromides, a QSRR model can be developed to predict their reaction rates under specific conditions. This process involves several steps:

Data Collection: A dataset of compounds with known reactivity (e.g., rate constants for a particular reaction) is assembled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like random forest or support vector machines, are used to build a mathematical relationship between the descriptors and the observed reactivity. ekb.eg

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. ekb.eg

For this compound, a QSRR model could predict its reactivity in various reactions based on its calculated molecular descriptors.

Illustrative QSRR Model for Predicting S(_N)2 Reactivity of Alkyl Bromides

log(k) = 2.5 + 0.8 * (E_LUMO) - 0.3 * (Steric_Hindrance_Index) + 0.1 * (Polarizability)

Note: This is a hypothetical QSRR equation for illustrative purposes. The coefficients and descriptors are representative of the types of variables that might be included in such a model.

Computational Screening for Novel Synthetic Transformations

Computational chemistry and chemoinformatics also enable the high-throughput virtual screening of potential reactants and catalysts for novel synthetic transformations. patsnap.com For this compound, this could involve screening a large library of nucleophiles to identify those that would react most efficiently or selectively. Similarly, virtual screening of catalysts could uncover new and more effective catalytic systems for reactions such as Grignard reagent formation or cross-coupling reactions. acs.orgrsc.org This in silico approach can significantly accelerate the discovery of new synthetic methods by prioritizing the most promising candidates for experimental investigation. patsnap.com

Vii. Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Key Intermediate in Fine Chemical Synthesis

The bifunctional nature of 7-(3-bromopropyl)pentadecane, possessing both a sterically significant, lipophilic body and a reactive terminal bromide, positions it as a valuable intermediate in the synthesis of complex organic molecules.

Long-chain alkyl halides are fundamental building blocks in the total synthesis of various natural products, particularly those with large macrocyclic structures or significant aliphatic domains. nih.govnih.gov The branched nature of this compound could be particularly advantageous in the synthesis of natural product analogues where specific stereochemistry and branching are crucial for biological activity.

The synthesis of macrocyclic compounds, for instance, often involves the coupling of long-chain precursors. nih.gov The 7-pentadecyl group of the molecule would confer significant lipophilicity, a common feature in many complex natural products that interact with biological membranes. The terminal bromopropyl group provides a reactive handle for various coupling reactions, such as Williamson ether synthesis, Grignard reagent formation for carbon-carbon bond formation, or substitution reactions with amines or thiols to introduce further functionality.

A hypothetical synthetic route towards a complex natural product analogue could involve the following steps:

Grignard Reagent Formation: Conversion of the bromopropyl group to a Grignart reagent, which can then be used in nucleophilic addition reactions to aldehydes or ketones to build up a more complex carbon skeleton.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, could be employed to attach the 7-(3-propyl)pentadecane moiety to a larger, more functionalized fragment of the target molecule.

Cyclization: The long, flexible chain could be a key component in a macrocyclization step, a common strategy in the synthesis of many biologically active natural products. nih.gov

The introduction of long, branched alkyl chains into polymers can significantly influence their physical and mechanical properties. acs.orgnih.govmdpi.com this compound could serve as a precursor for specialty monomers, where the long alkyl chain would act as an internal plasticizer, increasing flexibility and lowering the glass transition temperature of the resulting polymer.

The terminal bromide allows for the facile introduction of a polymerizable group, such as an acrylate (B77674) or methacrylate, through reaction with acrylic acid or its derivatives. The resulting monomer, upon polymerization, would introduce the bulky 7-pentadecyl group as a side chain, disrupting polymer chain packing and enhancing solubility in nonpolar solvents. The branching in the alkyl chain can further influence polymer morphology and processability. researchgate.netnih.gov

As a polymer additive, this compound could be incorporated into existing polymer matrices. Its long alkyl chain would provide compatibility with polyolefins, while the polar bromide group could enhance adhesion to more polar substrates or serve as a site for further chemical modification. For example, it could be grafted onto polymer backbones to create materials with tailored surface properties. acs.org

Development of Advanced Materials

The unique amphiphilic potential of derivatives of this compound makes it an interesting candidate for the development of advanced materials with specific functionalities.

Amphiphilic molecules, containing both hydrophilic and hydrophobic domains, are the building blocks of surfactants and vesicles. This compound is an excellent starting material for the synthesis of novel surfactants. The large, branched pentadecane (B166386) group constitutes a significant hydrophobic tail. The terminal bromide can be readily converted into a variety of hydrophilic head groups.

For example, reaction with tertiary amines would yield quaternary ammonium (B1175870) salts, a common class of cationic surfactants. acs.orgnih.gov The branched nature of the hydrophobic tail could lead to surfactants with interesting packing properties and potentially lower critical micelle concentrations (CMCs) compared to their linear counterparts.

Furthermore, it could be used to synthesize gemini (B1671429) surfactants, which consist of two surfactant molecules linked by a spacer. acs.orgnih.gov Reaction of this compound with a diamine, for instance, would result in a dicationic gemini surfactant with two bulky hydrophobic tails and two cationic headgroups. Such surfactants often exhibit superior performance in terms of surface tension reduction and micelle formation. wikipedia.org

Table 1: Potential Amphiphilic Derivatives of this compound and Their Properties

Derivative NameHydrophilic Head GroupSurfactant ClassPotential Application
N,N-Dimethyl-N-(3-(7-pentadecyl)propyl)propan-1-aminium bromideQuaternary ammoniumCationic SurfactantAntimicrobial agent, fabric softener
Sodium 3-(7-pentadecyl)propyl sulfateSulfateAnionic SurfactantDetergent, emulsifier
1,2-Bis(N-(3-(7-pentadecyl)propyl)dimethylammonio)ethane dibromideDicationic Quaternary AmmoniumCationic Gemini SurfactantGene delivery, high-performance cleaning

The incorporation of long, branched alkyl chains into polymeric materials can be used to tailor their properties for specific applications. rsc.org By converting this compound into a polymerizable monomer, as discussed in section 7.1.2, a variety of functional polymers can be fabricated.

For instance, a polymer with pendant 7-pentadecyl groups would likely exhibit enhanced hydrophobicity and could be used to create water-repellent coatings. The branching of the alkyl chain can influence the polymer's morphology, potentially leading to materials with unique optical or mechanical properties. acs.orgresearchgate.net

Moreover, the bromopropyl group can be used to graft these long alkyl chains onto existing polymer backbones, a process known as post-polymerization modification. This would allow for the modification of the surface properties of a material without altering its bulk characteristics. For example, grafting onto a hydrophilic polymer could create an amphiphilic surface with interesting wetting and biocompatibility properties.

Chemical Probes and Sensory Materials

The long alkyl chain of this compound makes it a suitable scaffold for the construction of chemical probes designed to interact with lipid membranes or other hydrophobic environments. The terminal bromide can be used to attach a reporter group, such as a fluorophore or a redox-active moiety.

Such a probe would be expected to partition into nonpolar environments, with the reporter group positioned at the interface. This could be useful for studying the properties of cell membranes or for detecting the presence of specific analytes in a non-aqueous medium. Carbon nanotube-based chemical sensors, for instance, have been functionalized with long alkyl chains to enhance their sensitivity and selectivity towards certain analytes. nih.gov

In the context of sensory materials, the incorporation of this compound derivatives into a polymer matrix could be used to create a material that changes its properties (e.g., color, fluorescence, conductivity) in response to a specific chemical stimulus. The long alkyl chains could create specific binding pockets for nonpolar analytes, and the interaction with the analyte could trigger a conformational change in the polymer that is transduced into a measurable signal.

Ligand Design for Metal Ion Complexation

There is currently no available research demonstrating the use of this compound in the design of ligands for metal ion complexation. The scientific community has not reported on the synthesis of derivatives of this compound for the purpose of binding with metal ions. As such, no data on coordination properties, selectivity, or stability constants of any such potential ligands exists.

Fluorescent or Chromogenic Sensors for Environmental Analytes

Similarly, the application of this compound in the development of fluorescent or chromogenic sensors for the detection of environmental analytes is not documented in scientific literature. There are no studies indicating its use as a building block for sensor molecules, and therefore, no research findings on its performance in detecting specific analytes are available.

Viii. Future Research Directions and Interdisciplinary Opportunities

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 7-(3-Bromopropyl)pentadecane can be significantly enhanced by leveraging the capabilities of flow chemistry and automated synthesis platforms. Continuous flow processes, in contrast to traditional batch methods, offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing exothermic reactions like bromination. frontiersin.org The high surface-area-to-volume ratio in microreactors facilitates efficient heat and mass transfer, leading to improved reaction yields, selectivity, and safety. mdpi.com

Future research could focus on developing a dedicated continuous flow synthesis for this compound. This would involve the optimization of reaction conditions in a microreactor setup, potentially leading to a more efficient and scalable production process. Furthermore, the integration of automated synthesis platforms, driven by artificial intelligence and machine learning algorithms, could accelerate the discovery and optimization of synthetic routes. researchgate.netrsc.org These platforms enable high-throughput screening of reaction conditions and catalysts, significantly reducing the time and resources required for process development. nus.edu.sg

Table 1: Comparison of Batch vs. Flow Synthesis for Long-Chain Alkyl Bromide Production

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Limited, potential for hot spotsExcellent, uniform temperature control
Mass Transfer Often diffusion-limitedEnhanced, rapid mixing
Safety Handling of large quantities of hazardous reagentsSmall reaction volumes, improved safety
Scalability Challenging, requires process redesignStraightforward, numbering-up of reactors
Reaction Time Typically longerSignificantly shorter residence times
Reproducibility Can be variableHigh, due to precise process control

Exploration of Novel Catalytic Systems for Bromine Chemistry

Recent advancements in catalysis offer exciting prospects for the selective and efficient synthesis of bromoalkanes. The development of novel catalytic systems for C-H bond activation and bromination is a particularly active area of research. acs.orgacs.org For a molecule like this compound, this could open up new synthetic pathways that are more atom-economical and environmentally benign than traditional methods.

Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations, including bromination. mdpi.comrsc.orgacs.orgsemanticscholar.org Future research could explore the use of organic dyes or transition metal complexes as photocatalysts to mediate the bromination of long-chain alkanes under mild conditions. mdpi.comrsc.orgacs.org These methods often exhibit high selectivity and functional group tolerance, which would be advantageous for the synthesis of complex molecules.

Another promising avenue is the development of catalysts that can achieve site-selective bromination of long-chain alkanes. acs.org This would allow for the introduction of bromine at specific positions along the carbon chain, leading to a diverse range of functionalized molecules with unique properties. Research into catalysts that can differentiate between primary, secondary, and tertiary C-H bonds will be crucial in this regard. acs.org

Table 2: Emerging Catalytic Strategies for Alkane Bromination

Catalytic SystemDescriptionPotential Advantages
Photoredox Catalysis Utilizes visible light to generate reactive bromine species from a catalyst and a bromine source. mdpi.comrsc.orgacs.orgsemanticscholar.orgMild reaction conditions, high selectivity, and good functional group tolerance. mdpi.comrsc.orgacs.org
Transition Metal Catalysis Employs transition metal complexes to activate C-H bonds for subsequent bromination. acs.orgCan achieve high turnover numbers and offers opportunities for asymmetric catalysis.
Organocatalysis Uses small organic molecules to catalyze the bromination reaction.Metal-free, often environmentally friendly, and can provide unique selectivities.
Mechanochemistry Utilizes mechanical force to induce chemical reactions, including bromination. mdpi.comSolvent-free or low-solvent conditions, and can enable reactions that are difficult in solution. mdpi.com

Bio-Inspired Synthetic Approaches and Enzymatic Transformations

Nature provides a rich source of inspiration for the development of novel and sustainable synthetic methods. The study of halogenating enzymes, for instance, has revealed highly selective and efficient mechanisms for the incorporation of halogens into organic molecules. frontiersin.orgnih.govacs.orgnih.govrsc.org These biocatalytic systems operate under mild conditions and often exhibit exquisite regio- and stereoselectivity, far surpassing what can be achieved with traditional chemical methods. nih.gov

Future research could focus on the discovery and engineering of halogenase enzymes capable of acting on long-chain alkanes. biorxiv.org This could lead to the development of biocatalytic routes for the synthesis of this compound and other structurally diverse bromoalkanes. Directed evolution and protein engineering techniques could be employed to tailor the substrate specificity and catalytic activity of these enzymes for specific applications. nih.gov

Furthermore, bio-inspired catalytic systems that mimic the active sites of metalloenzymes could be designed. rsc.orgdmaiti.comacs.org These synthetic catalysts could offer the advantages of both homogeneous and enzymatic catalysis, such as high efficiency, selectivity, and robustness. The development of such systems for the bromination of long-chain hydrocarbons would represent a significant advance in sustainable chemistry.

Development of Smart Materials Incorporating Long-Chain Bromoalkanes

The presence of a long alkyl chain and a reactive bromine atom makes this compound an attractive building block for the synthesis of advanced functional materials. The long aliphatic chain can impart hydrophobicity and flexibility, while the bromo-functional group can serve as a versatile handle for further chemical modifications, such as in polymer synthesis. cmu.edumit.eduacs.orgresearchgate.netmasterorganicchemistry.com

A particularly exciting area of future research is the development of "smart" or stimuli-responsive polymers. nih.govnih.govresearchgate.netyoutube.com These materials can undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or electric fields. nih.govyoutube.com By incorporating long-chain bromoalkanes into polymer architectures, it may be possible to create novel materials with tunable properties. For instance, the long alkyl chains could influence the self-assembly and phase behavior of the polymers, while the bromine atoms could be used to introduce cross-linking sites or other functional groups.

Potential applications for such smart materials are vast and include drug delivery systems, sensors, actuators, and self-healing materials. nih.govyoutube.com Research in this area would be highly interdisciplinary, requiring expertise in organic synthesis, polymer chemistry, and materials science.

Table 3: Potential Applications of Smart Materials Derived from Long-Chain Bromoalkanes

Application AreaPotential Functionality
Drug Delivery Stimuli-responsive release of therapeutic agents from a polymer matrix. nih.gov
Sensors Materials that change color or other properties in response to specific analytes.
Self-Healing Materials Polymers that can repair damage upon the application of a stimulus.
Coatings Surfaces with switchable wetting properties (hydrophilic/hydrophobic).
Actuators Materials that change shape or size in response to an external signal.

Q & A

Q. What statistical approaches validate reproducibility in multi-laboratory studies?

  • Methodological Answer : Inter-laboratory studies use Bland-Altman plots to assess agreement between datasets. Hierarchical clustering identifies outlier methodologies, while mixed-effects models account for lab-specific variables (e.g., equipment calibration) .

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